(2,5-Dibromo-4-methoxyphenyl)boronic acid
Description
Significance and Versatility of Organoboron Reagents in C-C Bond Formation
The construction of carbon-carbon (C-C) bonds is one of the most fundamental operations in organic chemistry, enabling the assembly of simple precursors into complex molecular architectures. nih.govresearchgate.net Organoboron reagents, especially boronic acids and their esters, have risen to prominence as exceptionally versatile partners in C-C bond formation. numberanalytics.comorganicreactions.org Their significance lies in their ability to participate in a wide array of chemical transformations with high efficiency and selectivity. numberanalytics.com
Initially recognized for their role in hydroboration reactions, the application of organoboron compounds has expanded dramatically. researchgate.net They are now central to transition-metal-catalyzed cross-coupling reactions, which provide a powerful means of connecting different carbon frameworks. numberanalytics.comrsc.org The unique electronic and steric properties of the boron center can be easily modified, allowing for fine-tuning of reactivity and making them suitable for a broad scope of substrates. nih.govresearchgate.net Beyond the celebrated Suzuki-Miyaura coupling, organoboron reagents are used in Chan-Lam couplings (for C-N and C-O bonds), conjugate additions, and electrophilic allyl shifts, highlighting their remarkable versatility in constructing not only C-C bonds but also carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.comrsc.org
Overview of Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing efficient and highly selective methods for forming C-C and carbon-heteroatom bonds. numberanalytics.comfiveable.me These reactions involve the coupling of two different organic fragments, typically an organohalide or triflate with an organometallic reagent, in the presence of a palladium catalyst. fiveable.me The power of this methodology lies in its ability to construct complex molecular scaffolds under mild conditions and with tolerance for a wide variety of functional groups. numberanalytics.comnobelprize.org The development of these reactions earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry. fiveable.menobelprize.orgwikipedia.org
The general mechanism for these reactions proceeds through a catalytic cycle involving three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a palladium(II) intermediate. fiveable.menews-medical.net
Transmetalation : The organic group from the organometallic partner (R²-M) is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. fiveable.menobelprize.org
Reductive Elimination : The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. fiveable.menews-medical.net
This catalytic cycle allows for the creation of new bonds with high precision, and variations in ligands, substrates, and reaction conditions have led to the development of numerous named reactions, including the Heck, Negishi, Stille, and Suzuki-Miyaura couplings. fiveable.me
The Suzuki-Miyaura reaction, or Suzuki coupling, was first reported by Akira Suzuki and Norio Miyaura in 1979. wikipedia.orgnews-medical.net Their initial publications described the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. nobelprize.orgnews-medical.net A key early report in 1979 detailed the coupling of catechol alkenylboronic esters with bromoalkenes. nih.gov This was followed by a landmark 1981 paper demonstrating that aryl- and vinylboronic acids could effectively couple with aryl halides in the presence of a palladium catalyst and a base. libretexts.org
This discovery was a significant advancement over existing cross-coupling methods. The development of the Suzuki-Miyaura reaction has been marked by continuous improvements, including the expansion of its substrate scope to include previously unreactive partners like aryl chlorides and the development of highly active and robust catalyst systems. musechem.comnih.gov Its importance is underscored by its widespread adoption in industrial processes, particularly in the pharmaceutical sector, where it is one of the most frequently used reactions for drug discovery and manufacturing. tamu.edu
Boronic acids and their derivatives have become the preferred organometallic partners in many cross-coupling applications due to a unique combination of favorable properties. nih.govnih.gov
| Advantage | Description |
| Stability | Arylboronic acids are generally stable, often crystalline solids that are tolerant of air and moisture, making them easy to handle and store. nih.govgu.se |
| Low Toxicity | Compared to other organometallic reagents like those based on tin (Stille coupling) or zinc (Negishi coupling), boron compounds and their byproducts are significantly less toxic. libretexts.org |
| Environmental Considerations | The byproducts of Suzuki-Miyaura reactions are typically inorganic boron salts that are easily removed and environmentally benign, aligning with the principles of green chemistry. news-medical.net |
| Commercial Availability | A vast and diverse array of boronic acids with various substitution patterns are commercially available, facilitating their use in a wide range of synthetic applications. nih.gov |
| Functional Group Tolerance | The reaction conditions for Suzuki-Miyaura coupling are generally mild and compatible with a wide range of sensitive functional groups, such as esters, ketones, and nitriles, minimizing the need for protecting groups. numberanalytics.commusechem.com |
| High Atom Economy | Boronic acids are efficient coupling partners, leading to high yields and good atom economy, which is a measure of how efficiently atoms from the reactants are incorporated into the final product. nih.gov |
Structural and Electronic Considerations of Substituted Phenylboronic Acids
The presence of halogen atoms, such as bromine, on the phenyl ring of a boronic acid has a significant electronic impact. Halogens are electron-withdrawing groups due to their high electronegativity, which decreases the electron density of the aromatic ring. This electronic perturbation can influence the reactivity of the boronic acid in several ways.
In the context of the Suzuki-Miyaura reaction, electron-deficient arylboronic acids can sometimes be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to lower yields. nih.gov However, the halogenation of arylboronic acids is also a valuable synthetic strategy. For instance, the ipso-halogenation of an arylboronic acid (where the boronic acid group is replaced by a halogen) is a known transformation. nih.gov
The presence of bromine atoms, as in (2,5-Dibromo-4-methoxyphenyl)boronic acid, makes the aryl ring electron-poor. While this can slow the rate of transmetalation in some cases, the C-Br bonds themselves can serve as reactive handles for subsequent cross-coupling reactions. This allows the molecule to act as a building block that can be sequentially functionalized at different positions. The regioselectivity of reactions on polyhalogenated aromatics is a critical consideration in synthetic design. beilstein-journals.org
In contrast to halogens, the methoxy (B1213986) group (-OCH₃) is a strong electron-donating group. It increases the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. In this compound, the methoxy group is located at the 4-position, para to the boronic acid group.
This electron-donating effect can have several consequences:
Enhanced Reactivity : By increasing the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), the methoxy group can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. nih.gov
The table below compares the properties of the parent phenylboronic acid with related substituted analogs, illustrating the influence of these functional groups.
| Compound | Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 216-219 | None |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 204-206 chemicalbook.com | Electron-donating (-OCH₃) |
| 5-Bromo-2-methoxyphenylboronic acid | C₇H₈BBrO₃ | 230.85 | 130-135 sigmaaldrich.com | Electron-donating (-OCH₃), Electron-withdrawing (-Br) |
| This compound | C₇H₇BBr₂O₃ | 313.75 | N/A | Electron-donating (-OCH₃), 2x Electron-withdrawing (-Br) |
Research Scope and Objectives Pertaining to this compound
This compound, with the chemical formula C₇H₇BBr₂O₃ and CAS number 1217501-37-5, is a specific arylboronic acid that holds significant potential as a building block in organic synthesis. bldpharm.comfluorochem.co.uk The strategic placement of two bromine atoms and a methoxy group on the phenyl ring offers a unique combination of reactivity and functionality.
The primary research interest in this compound lies in its utility as a precursor in the synthesis of highly substituted biaryl compounds. The two bromine atoms provide distinct reaction sites for sequential or double Suzuki-Miyaura cross-coupling reactions, allowing for the controlled and stepwise introduction of different aryl or heteroaryl groups. This capability is crucial for the construction of complex and unsymmetrical biaryl structures, which are often challenging to synthesize via other methods.
Furthermore, the electronic properties of the methoxy group, an electron-donating substituent, can influence the reactivity of the boronic acid and the properties of the resulting products. Investigating the interplay between the electron-donating methoxy group and the electron-withdrawing bromine atoms on the reactivity of the C-B and C-Br bonds is a key area of research.
While the general utility of substituted arylboronic acids is well-established, detailed research findings specifically on this compound, including its synthesis, comprehensive characterization, and specific applications with reported yields and spectroscopic data, are not extensively documented in publicly available scientific literature. The information available is primarily from chemical suppliers. bldpharm.comfluorochem.co.uk
Therefore, the research objectives for this compound would logically include:
Development of an efficient and scalable synthesis for this compound.
Thorough characterization of the compound using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Systematic investigation of its reactivity in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides to explore the scope and limitations of its application.
Exploration of the regioselectivity of the coupling reactions, determining whether one bromine atom reacts preferentially over the other.
Synthesis of novel biaryl compounds with potential applications in medicinal chemistry, materials science, or as ligands for catalysis.
The data tables below provide a summary of the known properties of this compound and a list of related chemical compounds mentioned in this article.
Properties
IUPAC Name |
(2,5-dibromo-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYYRNIKBYUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681579 | |
| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-37-5 | |
| Record name | (2,5-Dibromo-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for 2,5 Dibromo 4 Methoxyphenyl Boronic Acid
Established Methodologies for Arylboronic Acid Synthesis
The preparation of arylboronic acids is a well-developed field in synthetic organic chemistry, with several robust and widely applicable methods. nih.gov These organoboron compounds are indispensable intermediates, primarily due to their stability, low toxicity, and exceptional utility in cross-coupling reactions. nih.govacs.org Two of the most prominent strategies for their synthesis are the palladium-catalyzed Miyaura borylation and the formation of an organometallic intermediate via halogen-metal exchange, followed by quenching with a boron electrophile.
Miyaura Borylation Protocol and Variants
The Miyaura borylation reaction is a powerful and versatile method for synthesizing arylboronic esters, which can subsequently be hydrolyzed to the corresponding boronic acids. organic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with a diboron reagent. nih.govmdpi.com The most commonly used diboron reagent is bis(pinacolato)diboron (B₂pin₂), which yields a stable pinacol boronate ester that is amenable to purification by chromatography and is air-stable. organic-chemistry.org
The catalytic cycle typically involves:
Oxidative Addition: The aryl halide (Ar-X) adds to a Pd(0) catalyst to form a Pd(II) intermediate.
Transmetalation: A boryl group from the diboron reagent is transferred to the palladium center, regenerating the catalyst and forming the arylboronate ester.
Reductive Elimination: The Pd(0) catalyst is regenerated, completing the cycle.
A significant advancement in this area is the use of tetrahydroxydiboron [B₂(OH)₄], also known as bis-boronic acid (BBA), as the borylating agent. nih.gov This method offers a more atom-economical and efficient alternative, allowing for the direct synthesis of arylboronic acids from aryl chlorides, bromides, and iodides without the need for an intermediate ester hydrolysis step. nih.govnih.gov The reaction is often facilitated by stable and efficient catalysts like the second-generation XPhos palladium preformed catalyst (XPhos-Pd-G2). nih.gov
Halogen-Metal Exchange and Boronate Ester Formation
An alternative and classic approach to arylboronic acids involves a halogen-metal exchange reaction. nih.gov This method is particularly useful for aryl bromides and iodides and proceeds via the formation of a highly reactive organometallic intermediate, such as an organolithium or Grignard reagent. nih.govwikipedia.org The process generally follows two steps:
Formation of the Organometallic Reagent: An aryl halide is treated with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures (typically -78 °C) to undergo a lithium-halogen exchange, forming an aryllithium species. wikipedia.orgresearchgate.net Alternatively, the aryl halide can be reacted with magnesium metal to form the corresponding arylmagnesium halide (Grignard reagent). georganics.skingentaconnect.com
Borylation and Hydrolysis: The resulting highly nucleophilic arylmetal compound is then reacted with an electrophilic borate ester, such as trimethyl borate [B(OCH₃)₃] or triisopropyl borate [B(OiPr)₃]. researchgate.netgoogle.com This forms a boronate ester intermediate, which is subsequently hydrolyzed under aqueous acidic conditions to yield the final arylboronic acid. researchgate.netgoogle.com
This method's primary advantage is its applicability to a wide range of substrates. However, it is often limited by the functional group tolerance, as the highly reactive organometallic intermediates can react with sensitive groups like esters, ketones, and nitriles. nih.gov
| Feature | Miyaura Borylation | Halogen-Metal Exchange |
|---|---|---|
| Starting Material | Aryl halides (Cl, Br, I), triflates | Aryl halides (Br, I) |
| Key Reagents | Pd catalyst, base, diboron reagent (e.g., B₂pin₂, B₂(OH)₄) | Organolithium reagent or Mg metal; Borate ester (e.g., B(OMe)₃) |
| Intermediate | Aryl-Pd(II) complex | Aryllithium or Arylmagnesium species |
| Functional Group Tolerance | Generally high | Limited by reactivity of organometallic intermediate |
| Reaction Conditions | Mild to elevated temperatures | Very low temperatures (e.g., -78 °C) for organolithium route |
| Advantages | High functional group tolerance, direct routes available nih.gov | Wide substrate scope, well-established procedure georganics.sk |
| Disadvantages | Cost of Pd catalysts and ligands, potential for side reactions | Low temperatures required, poor functional group tolerance nih.gov |
Regioselective Synthesis of Multi-Halogenated Arylboronic Acids
The synthesis of specifically substituted multi-halogenated arylboronic acids like (2,5-Dibromo-4-methoxyphenyl)boronic acid requires precise control over the regiochemistry of both the halogenation and borylation steps. The electronic and steric effects of the substituents on the aromatic ring play a crucial role in directing these transformations.
Synthetic Routes to this compound
A plausible synthetic pathway to this compound would likely commence with a readily available substituted anisole derivative and proceed through a sequence of regioselective bromination and borylation steps. One potential route is outlined below:
Starting Material: The synthesis could begin with 4-bromoanisole.
Second Bromination: The methoxy (B1213986) group (-OCH₃) is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. In 4-bromoanisole, the position most activated by the methoxy group (ortho to it) is position 2. Therefore, electrophilic bromination of 4-bromoanisole would be expected to yield 2,4-dibromoanisole. To achieve the desired 2,5-dibromo substitution, a different starting material or strategy is required. A more viable approach might start from 2,5-dibromoaniline, which can be converted to the corresponding phenol and then methylated to form 1,4-dibromo-2-methoxybenzene.
Lithiation and Borylation: Starting with 1,4-dibromo-2-methoxybenzene, a regioselective halogen-metal exchange can be performed. The bromine at position 1 is flanked by a methoxy group and another bromine, making it sterically hindered. The bromine at position 4 is less hindered. However, the ortho-methoxy group can direct lithiation to the adjacent position via coordination with the lithium reagent. Thus, treating 1,4-dibromo-2-methoxybenzene with n-butyllithium at low temperature would likely result in lithium-halogen exchange at the 1-position. Quenching the resulting aryllithium intermediate with trimethyl borate followed by acidic workup would yield this compound.
Considerations for Controlled Bromination and Boronic Acid Formation
Controlled Bromination: The methoxy group in anisole is a strong activating group, which can lead to over-bromination, sometimes resulting in a tribromide product if excess bromine is used. pearson.com The reaction of anisole with bromine in a solvent like acetic acid typically yields p-bromoanisole as the major product. youtube.com Achieving a specific multi-bromination pattern like the 2,5-disubstitution requires careful selection of the starting material and reaction conditions. The use of N-halosuccinimides in solvents like hexafluoroisopropanol can offer high regioselectivity in the halogenation of arenes. acs.orgacs.org The steric and electronic properties of any existing substituents must be considered to predict the outcome of electrophilic aromatic substitution.
Controlled Boronic Acid Formation: In a molecule with multiple halogen atoms, the regioselectivity of the halogen-metal exchange is a critical consideration. The order of reactivity for exchange is typically I > Br > Cl. wikipedia.org When two identical halogens are present, such as in a dibromoarene, both steric and electronic factors determine which one is exchanged.
Steric Hindrance: Less sterically hindered halogens are generally more susceptible to exchange.
Electronic Effects: The acidity of the proton that would be left behind if the halogen were replaced by a hydrogen can influence the stability of the resulting organometallic intermediate. Ortho-directing groups, such as ethers or amides, can direct lithiation to an adjacent position.
For a precursor like 1,4-dibromo-2-methoxybenzene, the directing effect of the methoxy group would likely favor lithium-halogen exchange at the C1 position, leading to the desired boronic acid product. Careful control of temperature is crucial to prevent side reactions, such as the elimination of the methoxy group or rearrangement of the organometallic intermediate.
Characterization Techniques in Synthetic Organic Chemistry
The unambiguous identification and confirmation of the structure of a newly synthesized compound like this compound rely on a combination of modern spectroscopic and analytical techniques. mdpi.com
| Technique | Information Obtained | Expected Observations for this compound |
|---|---|---|
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of protons. rsc.org | Two singlets in the aromatic region for the two non-equivalent aromatic protons; a singlet for the methoxy group protons; a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR Spectroscopy | Reveals the number and electronic environment of carbon atoms in the molecule. rsc.org | Six distinct signals in the aromatic region, including a carbon directly bonded to boron (C-B bond); one signal for the methoxy carbon. |
| ¹¹B NMR Spectroscopy | Confirms the presence and chemical environment of the boron atom. mdpi.com | A characteristic broad signal in the chemical shift range typical for arylboronic acids. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (with HRMS). Provides structural information through fragmentation patterns. rsc.org | A molecular ion peak corresponding to the mass of the compound, showing a characteristic isotopic pattern due to the two bromine atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. mdpi.com | Broad O-H stretching band for the boronic acid group (~3200-3500 cm⁻¹), C-O stretching for the ether (~1250 cm⁻¹), and characteristic aromatic C=C and C-H bands. |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof. mdpi.com | If a suitable single crystal can be grown, it would confirm the connectivity and substitution pattern of the molecule. |
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR are fundamental tools for elucidating the structure of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two aromatic protons will appear as singlets due to their isolated positions on the benzene ring. The chemical shift of these protons is influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy group. The protons of the B(OH)₂ group are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (bromo, methoxy, and boronic acid groups). The carbon of the methoxy group will appear in the typical upfield region for such functionalities.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H, C-H, C-O, C-Br, and B-O bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often indicating hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-O stretching of the methoxy group is expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-Br stretching vibrations are generally observed in the lower frequency region of the spectrum (500-700 cm⁻¹). The B-O stretching vibration is another key indicator, typically found around 1300-1400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). This results in a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1. Fragmentation may involve the loss of water, the methoxy group, or the boronic acid moiety.
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies / m/z | Assignment |
| ¹H NMR | δ 7.8-8.0 ppm (s, 1H), 7.2-7.4 ppm (s, 1H) | Aromatic C-H |
| δ 3.8-4.0 ppm (s, 3H) | Methoxy (-OCH₃) | |
| δ 5.0-6.0 ppm (br s, 2H) | Boronic acid (-B(OH)₂) | |
| ¹³C NMR | δ 160-165 ppm | C-OCH₃ |
| δ 140-145 ppm | C-B | |
| δ 135-140 ppm | Aromatic C-H | |
| δ 115-125 ppm | Aromatic C-Br | |
| δ 55-60 ppm | -OCH₃ | |
| IR | 3200-3600 cm⁻¹ (broad) | O-H stretch (boronic acid) |
| 1300-1400 cm⁻¹ | B-O stretch | |
| 1200-1300 cm⁻¹ | C-O stretch (asymmetric) | |
| 1000-1100 cm⁻¹ | C-O stretch (symmetric) | |
| 500-700 cm⁻¹ | C-Br stretch | |
| MS | M, M+2, M+4 (approx. 1:2:1 ratio) | Molecular ion with bromine isotopes |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used for the analysis of boronic acids, although derivatization is often required to increase their volatility and thermal stability. Phenylboronic acids can be derivatized to form more volatile esters, such as pinacol esters, prior to GC analysis. The gas chromatogram will show the retention time of the derivatized compound, which is indicative of its identity, while the mass spectrometer provides structural information for confirmation.
High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for the purity assessment of boronic acids without the need for derivatization. Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is a common method. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Chemical Transformations and Derivatizations of this compound
The presence of three reactive sites—the boronic acid group and two bromine atoms—makes this compound a versatile building block for the synthesis of more complex molecules.
Conversion to Boronate Esters and Other Boron Species
The boronic acid moiety can be readily converted into various boronate esters. This transformation is often performed to protect the boronic acid group, to modify its reactivity, or to improve its solubility and stability. A common method involves the reaction of the boronic acid with a diol, such as pinacol, ethylene glycol, or catechol, in an appropriate solvent. This reaction is typically reversible and can be driven to completion by removing the water formed during the esterification. The resulting boronate esters are often more stable and easier to handle than the corresponding boronic acids.
Interactive Data Table: Common Boronate Esters Derived from this compound
| Diol | Resulting Boronate Ester | Typical Reaction Conditions |
| Pinacol | This compound pinacol ester | Toluene (B28343), reflux with Dean-Stark trap |
| Ethylene Glycol | 2-(2,5-Dibromo-4-methoxyphenyl)-1,3,2-dioxaborolane | Dichloromethane, room temperature |
| Catechol | 2-(2,5-Dibromo-4-methoxyphenyl)benzo[d] gelest.comchromatographyonline.comsciex.comdioxaborole | Ethanol (B145695), room temperature |
Selective Functionalization of Bromo and Boronic Acid Moieties
The differential reactivity of the C-Br bonds and the C-B bond allows for the selective functionalization of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for this purpose.
The reactivity of the two bromine atoms can be differentiated based on their electronic and steric environments. In principle, the bromine atom at the 5-position is sterically less hindered than the one at the 2-position, which is ortho to the bulky boronic acid group. This difference can be exploited to achieve regioselective cross-coupling reactions under carefully controlled conditions, such as by using specific palladium catalysts and ligands.
For example, a Suzuki-Miyaura coupling with one equivalent of an arylboronic acid could potentially lead to the selective substitution of one of the bromine atoms. Similarly, a Sonogashira coupling with a terminal alkyne can be used to introduce an alkynyl group at one of the bromine positions. The boronic acid group itself can also participate in Suzuki-Miyaura coupling reactions with aryl halides, allowing for the introduction of a new aryl group at the position of the boron. By carefully choosing the reaction partners and conditions, it is possible to selectively functionalize each of the three reactive sites on the molecule.
Reactivity and Mechanistic Investigations of 2,5 Dibromo 4 Methoxyphenyl Boronic Acid in Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling with (2,5-Dibromo-4-methoxyphenyl)boronic Acid as a Coupling Partner
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.org this compound serves as a key nucleophilic partner in these reactions, contributing its substituted phenyl ring to the final product.
Scope and Limitations with Various Electrophiles (e.g., Aryl Halides, Triflates)
The utility of this compound has been demonstrated in couplings with a range of electrophilic partners. Generally, aryl iodides and bromides are more reactive than aryl chlorides due to the relative strengths of the carbon-halogen bonds. Aryl triflates are also effective coupling partners. libretexts.org The reaction's success with less reactive electrophiles, such as aryl chlorides, often requires more specialized and highly active catalyst systems. libretexts.org
The electronic nature of the electrophile also plays a significant role. Electron-deficient aryl halides tend to undergo oxidative addition to the palladium(0) catalyst more readily, facilitating the coupling process. Conversely, electron-rich aryl halides can be more challenging substrates.
A variety of functional groups are generally tolerated on the electrophilic partner, a key advantage of the Suzuki-Miyaura reaction. libretexts.org However, limitations can arise with substrates containing unprotected functional groups that are sensitive to the basic reaction conditions.
Regioselectivity and Site-Selectivity in Polyhalogenated Substrates
A significant feature of cross-coupling reactions involving polyhalogenated substrates is the potential for regioselective or site-selective coupling. In the case of this compound, the two bromine atoms are electronically and sterically distinct. The bromine atom at the 5-position is flanked by a methoxy (B1213986) group and a hydrogen atom, while the bromine at the 2-position is situated between the boronic acid group and a hydrogen atom.
In many polyhalogenated systems, the regioselectivity of the Suzuki-Miyaura reaction is influenced by the relative reactivity of the different halogen substituents. For instance, in substrates containing both chlorine and bromine, coupling typically occurs preferentially at the more reactive C-Br bond. mdpi.com For di- or poly-brominated substrates, electronic and steric factors dictate the site of the initial coupling. The oxidative addition of the palladium catalyst, a key step in the catalytic cycle, is often favored at the more electron-deficient or less sterically hindered position. beilstein-journals.orgnih.gov
For this compound, while specific studies on its regioselective coupling are not detailed in the provided results, general principles suggest that the electronic environment created by the methoxy and boronic acid groups will influence which bromine atom reacts first. This allows for the potential for sequential, site-selective functionalization of the aromatic ring.
Influence of Catalyst Systems (e.g., Palladium Complexes, Ligands)
The choice of the palladium catalyst and its associated ligands is critical for the success of the Suzuki-Miyaura coupling of this compound. The catalyst system influences reaction rates, yields, and the scope of applicable substrates. libretexts.orgbeilstein-journals.orgbohrium.comchemistryviews.orgresearchgate.netmdpi.comnih.govyonedalabs.com
Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). libretexts.orgresearchgate.net Pd(II) precursors are reduced in situ to the active Pd(0) species.
Ligands: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst, promoting oxidative addition, and facilitating reductive elimination.
Phosphine (B1218219) Ligands: A wide array of phosphine ligands have been developed. Triphenylphosphine (PPh₃) is a classical ligand, but more electron-rich and bulky phosphines, such as the dialkylbiarylphosphines (e.g., SPhos), often provide higher catalytic activity, especially for challenging substrates like aryl chlorides. libretexts.orgnih.gov Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also highly effective. mdpi.comyonedalabs.com
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful class of ligands for Suzuki-Miyaura couplings, often exhibiting high stability and activity. yonedalabs.com
Table 1: Representative Palladium Catalyst Systems for Suzuki-Miyaura Cross-Coupling
| Palladium Precursor | Ligand | Typical Substrates | Reference |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | Aryl chlorides, bromides | nih.gov |
| Pd(dppf)Cl₂ | dppf (integrated) | Aryl halides | yonedalabs.com |
| Pd(PPh₃)₄ | PPh₃ (integrated) | Aryl iodides, bromides | researchgate.net |
| Pd(OAc)₂ | Triphenylphosphine | Aryl bromides | researchgate.net |
Optimization of Reaction Conditions (Solvent Systems, Bases, Temperature)
Optimizing reaction conditions is essential for maximizing the yield and efficiency of the Suzuki-Miyaura coupling of this compound. Key parameters include the choice of solvent, base, and reaction temperature. chemistryviews.orgresearchgate.netmdpi.comnih.govyonedalabs.comresearchgate.net
Solvent Systems: A variety of solvents can be employed, often in combination with water. Common choices include:
Ethers: Dioxane, tetrahydrofuran (B95107) (THF) researchgate.net
Aromatic hydrocarbons: Toluene (B28343) clockss.org
Alcohols: Isopropanol clockss.org
Aprotic polar solvents: Dimethylformamide (DMF)
The solvent influences the solubility of the reactants and the catalyst, and can affect the rate of the reaction. The use of aqueous solvent mixtures is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.
Bases: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. Common bases include:
Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃) mdpi.comresearchgate.netclockss.org
Phosphates: Potassium phosphate (B84403) (K₃PO₄) clockss.org
Hydroxides: Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH) clockss.orgarkat-usa.org
The strength and nature of the base must be compatible with the functional groups present in the substrates. For instance, strong hydroxides may not be suitable for base-sensitive substrates.
Temperature: Suzuki-Miyaura reactions are typically conducted at elevated temperatures, often ranging from 60 °C to the reflux temperature of the solvent. mdpi.comclockss.org The optimal temperature depends on the reactivity of the specific substrates and the catalyst system employed. Microwave irradiation has also been used to accelerate these reactions. mdpi.com
Table 2: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Toluene | K₃PO₄ | 120 | High | clockss.org |
| Dioxane | Na₂CO₃ | 100 | Good | researchgate.net |
| THF/H₂O | K₂CO₃ | 80 | High | mdpi.com |
| i-PrOH | 3N NaOH | 105 | High | clockss.org |
Alternative Cross-Coupling Reactions Involving this compound
While the Suzuki-Miyaura reaction is the most prominent application for this compound, other transition metal-catalyzed couplings are also relevant.
C-H Activation and Direct Arylation Approaches
The versatility of arylboronic acids extends beyond traditional cross-coupling reactions to more advanced transformations like C-H activation and direct arylation. While specific documented examples utilizing this compound in C-H activation protocols are not extensively reported in the literature, the general utility of related compounds like 4-methoxyphenylboronic acid in such reactions is well-established. sigmaaldrich.com These reactions, catalyzed by transition metals such as palladium or ruthenium, enable the formation of C-C bonds by directly coupling an arylboronic acid with a C-H bond of a suitable partner, bypassing the need for pre-functionalized substrates. sigmaaldrich.comnih.gov
Direct arylation approaches typically involve the coupling of a C-H bond with an aryl halide. However, the reverse approach, where the boronic acid serves as the arylating agent for a C-H bond, is a powerful strategy. For a molecule like this compound, its application in direct arylation would offer a streamlined route to complex, polyhalogenated biaryl structures. The inherent challenge lies in controlling the regioselectivity, especially given the two bromine substituents which could potentially compete in oxidative addition side reactions. Future research may explore the specific conditions required to favor the C-H activation pathway using this particular boronic acid.
Mechanistic Pathways and Kinetic Studies
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The mechanism of this reaction is a well-studied catalytic cycle involving a palladium catalyst.
The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) proceeds through three fundamental steps:
Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. This step forms a Pd(II) intermediate, [Ar-Pd(II)-X]. The rate and success of this step depend on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.
Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species, [(2,5-Dibromo-4-methoxyphenyl)B(OH)3]⁻. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar']. The presence of two bulky bromine atoms ortho and meta to the boronic acid function can sterically hinder this step, potentially reducing the reaction rate compared to less substituted boronic acids.
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product (Ar-Ar'). The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.
This sequence is the generally accepted pathway for Suzuki-Miyaura reactions and is applicable to substrates like this compound. beilstein-journals.org
The role of the base in the Suzuki-Miyaura reaction is multifaceted and critical for its success. The primary function is to activate the boronic acid. The boronic acid itself is generally not nucleophilic enough for efficient transmetalation. The base reacts with the boronic acid to form a more electron-rich and highly nucleophilic boronate ("ate") complex. sigmaaldrich.com This transformation significantly accelerates the rate of transmetalation.
The choice of base can have a profound impact on reaction yield and the formation of side products. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and hydroxides (KOH). Their effectiveness can be solvent-dependent. For instance, studies on similar cross-coupling reactions have shown that while various bases can be effective, their relative performance can change with the solvent system. arkat-usa.org In some systems, K₂CO₃ has been found to be highly effective and can minimize side reactions like homocoupling. researchgate.netacs.org Cesium carbonate (Cs₂CO₃) is often used for less reactive substrates, although it is not universally superior. arkat-usa.org
| Base | Common Solvents | General Observations in Suzuki-Miyaura Reactions | Toggle Details |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Water, Toluene, Dioxane, DMF | Often effective and cost-efficient. Can minimize homocoupling side products. researchgate.netacs.org | Show More |
| In several studies, K₂CO₃ in water or aqueous solvent mixtures has proven to be a robust system for coupling aryl bromides, leading to high conversions. arkat-usa.org Its use with ligands like XPhos and SPhos was shown to produce the lowest amounts of homocoupling byproducts compared to other carbonate bases. acs.org | |||
| Sodium Carbonate (Na₂CO₃) | Ethanol (B145695)/Water, Toluene | A common and effective base, though sometimes found to be slightly less effective or promote more side reactions than K₂CO₃ or Cs₂CO₃. researchgate.netacs.org | Show More |
| Na₂CO₃ is frequently used in aqueous ethanol or toluene for a wide range of Suzuki couplings. researchgate.net However, in a comparative study, it led to slightly higher formation of side products than K₂CO₃. acs.org | |||
| Cesium Carbonate (Cs₂CO₃) | Water, Dioxane, Toluene | A strong and effective base, often used for challenging couplings involving less reactive substrates like aryl chlorides. arkat-usa.org | Show More |
| While often considered highly effective, its performance is system-dependent. In some cases, it provided no significant advantage over KOH or K₂CO₃ for the coupling of aryl bromides. arkat-usa.org It is particularly useful for promoting reactions with electron-poor boronic acids. acs.org | |||
| Potassium Hydroxide (KOH) | Water, DMF, Dioxane, Toluene | A strong, inexpensive base that can lead to very high reaction rates and yields, especially in aqueous media. arkat-usa.org | Show More |
| Water was found to be a superior solvent when using KOH, resulting in full conversion of the starting aryl bromide in a shorter time compared to organic solvents like DMF or toluene. arkat-usa.org |
Chelation control can be a powerful tool for directing selectivity in cross-coupling reactions. This effect is most prominent when a coordinating functional group is positioned ortho to the boronic acid moiety. For example, in studies with ortho-methoxyphenylboronic acid, the methoxy group can chelate to the palladium center during the catalytic cycle. beilstein-journals.orgresearchgate.netnih.gov This interaction can stabilize the transition state, influencing both the rate and the regioselectivity of the coupling, particularly in substrates with multiple reaction sites. beilstein-journals.orgresearchgate.net
In the case of this compound, the methoxy group is at the 4-position, which is too distant to participate in direct chelation with the palladium center bound at the 1-position. The dominant influence on reactivity and selectivity for this molecule is expected to arise from the steric and electronic effects of the bromine atom at the 2-position (ortho position). This large ortho-substituent can hinder the approach to the palladium center, potentially slowing the transmetalation step and influencing the rotational geometry of the resulting biaryl product.
Density Functional Theory (DFT) has become an invaluable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions. While specific DFT studies on this compound are not prevalent, research on analogous systems provides a framework for understanding its behavior. researchgate.net DFT calculations can model the entire catalytic cycle, providing insights into the geometries and energies of reactants, intermediates, and transition states. mdpi.comnih.gov
For related molecules like 4-methoxyphenylboronic acid, DFT studies have been used to analyze geometric parameters, vibrational spectra, and electronic properties like HOMO-LUMO energy gaps. researchgate.net For more complex reactions involving dibromo-substrates, DFT has been employed to rationalize unexpected side reactions, such as hydrodebromination, by comparing the energy barriers of competing reaction pathways. mdpi.com Such computational approaches could be applied to this compound to predict its reactivity, rationalize product distributions, and understand the electronic influence of the two bromo- and one methoxy-substituents on the reaction mechanism.
Competitive and Side Reactions
Several competitive and side reactions can occur during the cross-coupling of this compound, which can affect the yield and purity of the desired product.
Protodeboronation : This is a common side reaction for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond. This process is often promoted by the basic and aqueous conditions of the Suzuki-Miyaura reaction, leading to the formation of 1,4-dibromo-2-methoxybenzene and reducing the amount of boronic acid available for coupling. acs.org
Homocoupling : The boronic acid can couple with itself to form a symmetrical biaryl, in this case, 2,2',5,5'-tetrabromo-4,4'-dimethoxy-1,1'-biphenyl. This side reaction is catalyzed by the palladium complex and is often more prevalent at higher temperatures or with certain base/ligand combinations. acs.org
Hydrodebromination : Given the presence of two C-Br bonds on the aromatic ring, a potential side reaction is the reductive cleavage of one or both of these bonds, replacing them with C-H bonds. This can occur on the starting boronic acid or on the final coupled product. Studies on other dibromo-aromatic systems have shown that hydrodehalogenation can be a significant competing pathway, sometimes mediated by the solvent (e.g., DMF) acting as a hydride source. mdpi.com
Reduced Reactivity : The presence of two electron-withdrawing bromine atoms, combined with the steric hindrance from the ortho-bromo substituent, can significantly reduce the nucleophilicity and reactivity of the boronic acid in the transmetalation step. This can lead to sluggish or incomplete reactions, requiring more forcing conditions (higher temperatures, stronger bases, more active catalysts), which in turn may promote other side reactions.
Protodeboronation
Protodeboronation is a frequently encountered side reaction in processes that utilize boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction is essentially a protonolysis of the boronic acid and can significantly lower the yield of the desired cross-coupling product by consuming the starting material. ed.ac.uk The susceptibility of an arylboronic acid to protodeboronation is highly dependent on the reaction conditions and the electronic nature of the aryl group. wikipedia.orgnih.gov
The mechanism of protodeboronation can vary, often being promoted by acidic or basic conditions. nih.govresearchgate.net In aqueous media, the pH of the reaction is a critical factor, as it controls the speciation of the boronic acid. nih.gov For this compound, the electronic effects of its substituents are twofold. The methoxy group at the C4 position is electron-donating through resonance, which tends to stabilize the aryl ring against protonolysis. Conversely, the two bromine atoms at the C2 and C5 positions are strongly electron-withdrawing through induction, which can make the ipso-carbon more susceptible to protonation, particularly under certain mechanistic pathways.
Studies on various arylboronic acids have shown that both electron-donating and electron-withdrawing groups can be compatible with acid-promoted protodeboronation, suggesting a complex dependence on the specific reaction mechanism, which may proceed via an intermolecular metathesis pathway. rsc.org Lewis acids have also been shown to mediate protodeboronation under mild conditions, proceeding through an initial activation of the boron atom. publish.csiro.au
| Factor | Effect on Protodeboronation Rate | Relevance to this compound |
|---|---|---|
| High Temperature | Increases rate | Elevated temperatures in coupling reactions may increase the risk of this side reaction. |
| Aqueous Basic Conditions (High pH) | Increases rate for many arylboronic acids via formation of more reactive boronate anions. ed.ac.uk | Standard Suzuki-Miyaura conditions often use a base, elevating the risk. |
| Acidic Conditions | Can promote protodeboronation through electrophilic substitution mechanisms. rsc.orgresearchgate.net | The presence of acidic species can lead to loss of the boronic acid moiety. |
| Electron-Withdrawing Groups | Generally increases susceptibility, especially in pathways involving transient aryl anionoids. nih.gov | The two bromo substituents increase the propensity for protodeboronation. |
Homocoupling
Another competitive side reaction in palladium-catalyzed cross-couplings is the homocoupling of the boronic acid, which results in the formation of a symmetrical biaryl—in this case, 2,2',5,5'-tetrabromo-4,4'-dimethoxy-1,1'-biphenyl. This process consumes two equivalents of the boronic acid, reducing the efficiency of the desired cross-coupling reaction. thieme-connect.com
Several mechanisms for homocoupling have been proposed. One common pathway involves the presence of an oxidant, often residual oxygen in the reaction mixture, which facilitates a palladium-catalyzed process. acs.org In this mechanism, a Pd(0) catalyst can react with O₂ and the arylboronic acid to form key intermediates that ultimately lead to the biaryl product. acs.org Homocoupling can also be promoted by other reagents, such as silver salts, which can proceed even at ambient temperature. thieme-connect.com
For this compound, steric hindrance from the bromine atom at the C5 position (ortho to the boronic acid) would be expected to play a significant role. This steric bulk can disfavor the formation of the necessary palladium-aryl intermediates required for homocoupling, potentially suppressing this side reaction compared to less hindered arylboronic acids. However, studies have shown that even with sterically hindered arenes, homocoupling can remain a significant issue, particularly with electron-deficient arylboronic acids. thieme-connect.com
| Condition/Reagent | Effect | Mechanistic Implication |
|---|---|---|
| Palladium Catalyst and O₂ | Promotes homocoupling | Proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of O₂. acs.org |
| Silver Carbonate (Ag₂CO₃) | Facilitates homocoupling | May proceed via a radical mechanism, with silver nanoparticles acting as an accelerator. thieme-connect.com |
| Absence of Aryl Halide | Increases relative rate | Without the cross-coupling partner, side reactions like homocoupling become more probable. |
| Electron-Deficient Boronic Acids | Can favor homocoupling | The electronic nature of the aryl ring influences the rates of the catalytic steps. thieme-connect.com |
Steric and Electronic Hindrance in Multi-Substituted Systems
The substitution pattern of this compound presents significant challenges in cross-coupling reactions due to a combination of steric and electronic factors. The bromine atom at the C5 position is ortho to the boronic acid group, creating substantial steric hindrance that can impede the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. nih.govrsc.org
Electronic Effects: The electronic properties of the substituents also modulate reactivity.
Methoxy Group (C4): This para-methoxy group is electron-donating by resonance, which increases the nucleophilicity of the aryl ring. Generally, electron-donating groups facilitate the transmetalation step. rsc.org
Bromo Groups (C2, C5): The halogens are strongly electron-withdrawing by induction. This effect decreases the electron density on the aryl ring, making it less nucleophilic and potentially slowing transmetalation. The competition between the resonance donation of the methoxy group and the inductive withdrawal of the two bromo groups creates a nuanced electronic profile.
Research on polysubstituted systems confirms that achieving selectivity and high yields in the coupling of multi-halogenated arenes is challenging and often dominated by steric and electronic effects. researchgate.net In di-ortho-substituted systems, the steric hindrance is often the overriding factor determining reactivity, necessitating carefully optimized reaction conditions and catalyst systems. nih.gov The interplay of an ortho-methoxy group in other systems has been shown to sometimes have a beneficial chelating effect, directing the metal catalyst, but a bulky ortho-bromo group is primarily a source of steric repulsion. nih.govbeilstein-journals.org
| Substituent | Position | Steric Effect | Electronic Effect | Impact on Cross-Coupling |
|---|---|---|---|---|
| -Br | C5 (ortho) | High | Inductively withdrawing | Significantly hinders transmetalation; may require specialized bulky ligands. |
| -Br | C2 (meta) | Moderate | Inductively withdrawing | Contributes to overall electron deficiency and steric environment. |
| -OCH₃ | C4 (para) | Low | Resonance donating, inductively withdrawing | Increases nucleophilicity of the aryl ring, potentially accelerating transmetalation if steric hindrance is overcome. |
Applications of 2,5 Dibromo 4 Methoxyphenyl Boronic Acid As a Building Block in Advanced Organic Synthesis
Synthesis of Complex Polyaromatic Systems and Heterocycles
The strategic placement of reactive handles—the boronic acid moiety and two bromine atoms—on the (2,5-Dibromo-4-methoxyphenyl)boronic acid scaffold allows for sequential and controlled cross-coupling reactions. This enables the construction of intricate molecular architectures that would be challenging to assemble using other methods.
The Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, facilitating the creation of biaryl compounds through the palladium-catalyzed coupling of an organohalide with a boronic acid. fujifilm.com this compound can be coupled with various aryl halides to form complex biaryl structures. The remaining bromine atoms on the phenyl ring can then be used for subsequent coupling reactions, leading to the formation of oligoaryl systems. This step-wise approach provides precise control over the final structure.
For instance, the general principle of a Suzuki-Miyaura coupling involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. This method is widely used for its mild reaction conditions and tolerance of diverse functional groups. wisc.edu The reaction of this compound with an aryl halide would yield a bromo-substituted biaryl, which serves as a key intermediate for further functionalization to create more complex oligoaryl structures.
The utility of this compound extends to the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals and functional materials.
Thiophene-Based Architectures In the synthesis of thiophene-containing structures, this compound can be coupled with brominated thiophenes. The Suzuki reaction is a common method for synthesizing terthiophene derivatives, offering good yields and compatibility with various functional groups. nih.gov For example, coupling a dibromothiophene with an arylboronic acid like this compound using a palladium catalyst forms aryl-substituted thiophenes. nih.govmdpi.com These resulting structures are valuable precursors for conjugated polymers and other functional materials. The process often involves catalysts like Pd(PPh₃)₄ in a biphasic mixture with a base such as aqueous sodium carbonate. mdpi.com
Imidazole-Based Architectures Imidazole (B134444) derivatives are significant in medicinal chemistry. While direct synthesis examples using this compound are not specified in the provided literature, general methods for creating aryl-substituted imidazoles are well-established. One common approach is the one-pot, multi-component reaction (MCR) involving an aldehyde, a 1,2-diketone, an amine, and an ammonium (B1175870) salt. rsc.orgnih.gov Another powerful method is the Suzuki coupling of a haloimidazole with an arylboronic acid. chemicalbook.com this compound is a suitable coupling partner for such reactions to produce novel imidazole derivatives with potential biological activities. The synthesis of 2,4,5-trisubstituted imidazoles can be achieved with high yields using catalysts like boric acid under ultrasonic irradiation, highlighting the utility of boron-containing reagents in their formation. mdpi.com
Pyridine-Based Architectures The synthesis of substituted pyridines can be effectively achieved through palladium-catalyzed Suzuki coupling. acs.orgorganic-chemistry.org A general procedure involves reacting a bromopyridine derivative with an arylboronic acid, such as this compound, in the presence of a catalyst like Pd(PPh₃)₄ and a base like K₂CO₃ in a solvent such as ethanol (B145695). rsc.org This reaction allows for the introduction of the (2,5-Dibromo-4-methoxyphenyl) moiety onto the pyridine (B92270) core, yielding complex molecules that are investigated for various applications, including as potential anticancer agents. acs.org
Table 1: Representative Suzuki Coupling for Pyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type | Yield | Reference |
| 2-bromopyridine | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | 2-(4-methoxyphenyl)pyridine | 95% | rsc.org |
| 2-bromopyridine | 4-chlorophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol | 2-(4-chlorophenyl)pyridine | 89% | rsc.org |
| Dibromopyridines | Phenyl boronic acids | PdCl₂(dppf) | Na₂CO₃ | Toluene-Ethanol | Diaryl-substituted pyridines | Variable | acs.org |
Quinoline-Based Architectures Quinoline (B57606) structures, particularly quinoline carboxylic acids, are important targets in drug discovery. nih.gov The synthesis of these molecules often utilizes Suzuki coupling to introduce aryl groups onto the quinoline scaffold. For example, a bromo-substituted quinoline ester can be coupled with an arylboronic acid like this compound using a Pd(PPh₃)₄ catalyst and a base like K₂HPO₄. nih.gov This methodology allows for the generation of diverse quinoline-based compounds for biological screening. The classic Pfitzinger condensation reaction is another route to quinoline cores, which can then be functionalized via Suzuki coupling. nih.goviipseries.org
Development of Functional Organic Materials
The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of advanced organic materials with tailored properties.
The incorporation of the (2,5-Dibromo-4-methoxyphenyl) unit into conjugated systems is a key strategy for developing materials for optoelectronic applications. Thiophene-based conjugated polymers, for example, are widely studied for their use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgambeed.com The synthesis of these polymers can be achieved through Suzuki polycondensation, where a dibromoaromatic monomer is reacted with a bis(boronic acid) or bis(boronic ester) monomer. rsc.org By using this compound to build monomers, the resulting polymers can have their electronic properties, such as the bandgap and charge transport characteristics, fine-tuned by the methoxy (B1213986) and bromo substituents.
This compound serves as a crucial component in creating monomers for advanced polymer synthesis. Suzuki polycondensation is a powerful technique for producing well-defined conjugated polymers. rsc.org In this process, the boronic acid can be converted into a boronic ester, which is then polymerized with a dihaloaromatic compound. The presence of the two bromine atoms on the this compound molecule also allows it to act as the dihalo-component after the initial boronic acid coupling, enabling the formation of complex polymer chains through iterative cross-coupling reactions. This approach is instrumental in synthesizing regioregular thiophene-based polymers and other conjugated systems for electronic applications. rsc.org
Table 2: Applications in Functional Material Synthesis
| Material Class | Synthetic Method | Role of this compound | Potential Application | Reference |
| Conjugated Polymers | Suzuki Polycondensation | Building block for monomers | OFETs, OLEDs | rsc.org |
| Thiophene-based Polymers | Suzuki Coupling | Arylation of thiophene (B33073) monomers | Electronic Materials | nih.govrsc.org |
| Pyridine-based Systems | Suzuki Coupling | Precursor for functionalized pyridines | Anticancer Agents | acs.org |
| Quinoline-based Systems | Suzuki Coupling | Precursor for substituted quinolines | DHODH Inhibitors | nih.gov |
Library Synthesis and Combinatorial Chemistry for Research Purposes
The generation of compound libraries is a cornerstone of modern drug discovery and materials science, enabling the rapid synthesis and evaluation of a multitude of structurally related compounds. This compound is a valuable scaffold for such endeavors due to its potential for diversification through cross-coupling reactions.
Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material. The structure of this compound is particularly amenable to DOS strategies. The presence of two bromine atoms allows for sequential or differential Suzuki-Miyaura cross-coupling reactions. This enables a modular approach where different aryl or heteroaryl partners can be introduced at the 2- and 5-positions of the phenyl ring, leading to a wide array of biaryl and heterobiaryl structures.
For instance, a library of potential kinase inhibitors could be synthesized using a modular approach starting from this compound. rsc.org The core scaffold can be coupled with a variety of aryl and heteroaryl boronic acids or esters, each chosen to probe different regions of a kinase's binding site. The methoxy group also provides a handle for further functionalization or can influence the conformation of the final products. Research on the synthesis of peptide-boronic acids has demonstrated the power of using versatile building blocks to create diverse molecular entities. rsc.org Although not specifically detailing this compound, these studies highlight the modularity that boronic acids bring to combinatorial synthesis. rsc.org
A representative modular synthesis to generate a small library of biaryl compounds is depicted below. The differential reactivity of the bromine atoms can be exploited by carefully selecting the palladium catalyst and reaction conditions.
Table 1: Representative Modular Synthesis of a Biaryl Library
| Entry | Coupling Partner 1 (Position 2) | Coupling Partner 2 (Position 5) | Resulting Scaffold |
| 1 | Phenylboronic acid | 4-Pyridylboronic acid | A |
| 2 | 3-Thienylboronic acid | 2-Naphthylboronic acid | B |
| 3 | 4-Fluorophenylboronic acid | 3-Aminophenylboronic acid | C |
This modularity allows for the systematic exploration of chemical space around a central scaffold, a key strategy in identifying lead compounds in drug discovery.
The efficiency of library synthesis is greatly enhanced by the use of high-throughput screening (HTS) methods to optimize reaction conditions. nih.gov For Suzuki-Miyaura cross-coupling reactions involving complex substrates like this compound, HTS can be employed to rapidly screen a wide range of catalysts, ligands, bases, and solvents. sigmaaldrich.com This is crucial as the electronic and steric properties of this substituted boronic acid can significantly influence the outcome of the coupling reaction.
The presence of two bromine atoms and an electron-donating methoxy group can affect the reactivity of the boronic acid and the aryl bromides. HTS allows for the empirical determination of the optimal conditions for selective mono- or di-arylation. For example, a 96-well plate format can be used to perform numerous reactions in parallel, each with a different set of conditions. sigmaaldrich.com The yield and purity of the products can then be rapidly assessed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Below is a hypothetical data table illustrating the high-throughput screening of catalysts and bases for the coupling of this compound with an aryl bromide.
Table 2: High-Throughput Screening of Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane | 100 | 65 |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 120 | 85 |
| Pd(OAc)₂ (2) | K₃PO₄ (3) | Toluene (B28343) | 110 | 78 |
| Pd(t-Bu₃P)₂ (1) | KF (2) | THF | 80 | 92 |
Such systematic screening ensures that the synthetic route is optimized for efficiency and selectivity, which is paramount for the successful generation of large and diverse chemical libraries for biological or material science applications.
Future Directions and Emerging Research Avenues
Catalyst Development and Green Chemistry Approaches
The development of sustainable and efficient catalytic systems is a cornerstone of modern organic synthesis. Future research involving (2,5-Dibromo-4-methoxyphenyl)boronic acid is poised to make significant contributions to this field, particularly in the realms of ligand-free and aqueous medium conditions, as well as the use of earth-abundant metal catalysts.
Ligand-Free and Aqueous Medium Conditions
Traditional cross-coupling reactions often rely on expensive and air-sensitive phosphine (B1218219) ligands and volatile organic solvents. A significant push towards greener and more economical chemical processes has spurred the development of ligand-free and aqueous-based catalytic systems. rsc.orgnih.govlibretexts.org The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, has been a key focus of these efforts. libretexts.org
Future investigations will likely explore the utility of this compound in ligand-free Suzuki-Miyaura reactions conducted in aqueous media. Research has demonstrated that palladium-catalyzed cross-coupling of aryl bromides with arylboronic acids can proceed efficiently in water at room temperature without the need for external ligands. rsc.org These protocols offer a milder, more efficient, and highly economical alternative to existing methods. rsc.org The water-solubility of organoboranes further facilitates their use in these environmentally benign systems. libretexts.org The development of such methods for a di-halogenated substrate like this compound would be particularly valuable, enabling the selective formation of mono- or di-arylated products in an environmentally responsible manner.
| Catalyst System | Reaction Conditions | Potential Advantages |
| Palladium on Carbon (Pd/C) | Room temperature, aqueous media | Heterogeneous, reusable catalyst, no ligand required homkat.nl |
| Palladium(II) Acetate (B1210297) | Room temperature, water extract of banana (WEB) | Utilizes a natural, biodegradable medium, ligand-free rsc.org |
| Palladacycles | Aqueous or biphasic systems | High thermal stability, air and water insensitive libretexts.org |
Earth-Abundant Metal Catalysis
The reliance on precious metals like palladium for catalysis presents long-term sustainability and cost challenges. nsf.govnih.gov Consequently, there is a growing interest in developing catalytic systems based on earth-abundant metals such as iron, cobalt, and nickel. homkat.nlnsf.govnih.govnih.gov These metals offer the potential for more economical and sustainable chemical transformations. nsf.govnih.gov
Future research will undoubtedly focus on applying earth-abundant metal catalysts to reactions involving this compound. Nickel, for instance, has shown promise in catalyzing Suzuki-Miyaura type couplings of aryl chlorides and boronic acids with high efficiency. nsf.gov Iron-catalyzed hydroboration of alkenes and alkynes has also been demonstrated to be highly chemo-, regio-, and stereoselective. rsc.org Exploring the reactivity of this compound with these earth-abundant metal catalysts could unveil novel reaction pathways and provide more sustainable routes to valuable chemical entities. The unique electronic properties conferred by the two bromine atoms and the methoxy (B1213986) group may influence the catalytic activity and selectivity in these systems.
Chemo-, Regio-, and Stereoselective Synthetic Methodologies
The presence of two distinct bromine atoms on the aromatic ring of this compound presents a unique opportunity for developing highly selective synthetic methods. The differential reactivity of these bromine atoms, influenced by the electronic and steric effects of the methoxy and boronic acid groups, can be exploited to achieve chemo-, regio-, and stereoselective transformations.
Future research in this area will likely focus on the controlled, stepwise functionalization of the dibrominated ring. For instance, regioselective Suzuki-Miyaura cross-coupling reactions on polyhalogenated substrates have been shown to be feasible, allowing for the sequential introduction of different aryl groups. beilstein-journals.orgnih.gov By carefully tuning reaction conditions, such as the catalyst, ligand, base, and solvent, it may be possible to selectively react at either the C2 or C5 bromine atom of this compound. This would provide a powerful tool for the synthesis of complex, unsymmetrically substituted biaryl and polyaryl compounds. Furthermore, the development of stereoselective methods, particularly for the synthesis of axially chiral biaryls, represents a significant and challenging research direction. beilstein-journals.orgnih.gov
Expanding the Scope of Reactivity for Multi-Functional Boronic Acids
This compound is a prime example of a multi-functional reagent, possessing a boronic acid moiety and two reactive carbon-bromine bonds. Future research will aim to expand the known reactivity of such compounds beyond traditional cross-coupling reactions.
This could involve exploring novel transformations that take advantage of the interplay between the different functional groups. For example, the development of one-pot, multi-component reactions where the boronic acid and the bromine atoms participate in sequential or concurrent bond-forming events would be highly valuable for rapidly building molecular complexity. nih.gov Additionally, investigating the participation of the boronic acid group in reactions other than Suzuki-Miyaura coupling, such as Chan-Lam amination or Petasis-type reactions, while simultaneously or subsequently functionalizing the C-Br bonds, could open up new avenues for the synthesis of diverse heterocyclic and polyfunctionalized aromatic compounds.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, predicting reactivity, and guiding experimental design. researchgate.netresearchgate.net Future research on this compound will greatly benefit from the application of advanced computational modeling.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distributions. researchgate.net This information can help to rationalize the observed reactivity and selectivity in various chemical transformations. For instance, computational studies can elucidate the relative activation barriers for the oxidative addition of a palladium catalyst to the C2-Br versus the C5-Br bond, thereby predicting the regioselectivity of cross-coupling reactions. beilstein-journals.org
Furthermore, computational models can be used to screen potential catalysts and reaction conditions, accelerating the discovery of new and improved synthetic methods. By simulating the entire catalytic cycle, researchers can identify key intermediates and transition states, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.netresearchgate.net This predictive power will be instrumental in unlocking the full synthetic potential of this compound and other multi-functionalized building blocks.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2,5-dibromo-4-methoxyphenyl)boronic acid, and how do substituents influence reactivity?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. The bromine substituents act as leaving groups, while the methoxy group directs electrophilic substitution. Substituent effects can be mitigated by optimizing reaction conditions:
- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF/water mixtures (80°C, 12–24 hrs) .
- Steric hindrance from bromine atoms may slow transmetallation; increasing ligand concentration (e.g., 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) improves yield .
Q. How is this compound characterized structurally and quantitatively?
- Methodological Answer :
- ¹¹B NMR : Detects boronic acid speciation (e.g., free acid vs. boroxine) at varying pH (δ = 28–32 ppm for trigonal planar B(OH)₂; δ = 10–15 ppm for tetrahedral boronate) .
- MALDI-TOF MS : Derivatize with diols (e.g., 1,2-ethanediol) to prevent dehydration/boroxine interference. Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix for ionization .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Forms biaryl motifs in drug intermediates. Example: React with 4-bromobenzotrifluoride (1.2 eq.) in K₂CO₃/EtOH/H₂O (70°C, 18 hrs) for fluorinated analogs .
- Diol Sensing : Immobilize on carboxymethyl dextran surfaces via EDC/NHS coupling for glycoprotein capture studies .
Advanced Research Questions
Q. How can researchers address contradictory data in boronic acid-diol binding kinetics for real-time sensing?
- Methodological Answer :
- Stopped-Flow Fluorescence : Measure kon/koff rates (e.g., with D-fructose at pH 7.4, 25°C). For slow equilibria (<10 sec), use pseudo-first-order conditions (excess diol) .
- Competition Assays : Introduce alizarin red S (ARS) to quantify diol affinity. Correct for secondary interactions (e.g., hydrophobic effects) using SPR with AECPBA surfaces .
Q. What strategies stabilize this compound against oxidation or hydrolysis in biological assays?
- Methodological Answer :
- Boronic Ester Formation : React with pinacol (neat, 60°C, 6 hrs) to stabilize against ROS. Monitor hydrolysis via ¹H NMR (disappearance of ester methyl peaks) .
- pH Control : Maintain pH < pKa (~8.5) to avoid boronate formation. Use phosphate buffers (50 mM, pH 6.5) for aqueous stability .
Q. How do steric and electronic effects of bromine/methoxy groups impact catalytic activity in multicomponent reactions (MCRs)?
- Methodological Answer :
- High-Throughput Screening : Test reactivity in Ugi-4CR with aldehydes, amines, and isocyanides. Ortho-bromine reduces Schiff base formation efficiency by 40% vs. para-substituted analogs .
- Lewis Acid Catalysis : Exploit boronic acid’s B(OH)₂ moiety to activate imine intermediates in Groebke-Blackburn MCRs (e.g., 20 mol% catalyst loading in MeCN, 50°C) .
Q. What computational approaches predict the binding affinity of this compound to glycosylated biomarkers?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to N-acetylneuraminic acid (sialic acid) using AMBER force fields. Validate with SPR (KD = 10–100 µM range) .
- QSAR Modeling : Correlate substituent Hammett constants (σ) with logP to optimize glycoprotein selectivity (e.g., −OCH₃: σ = −0.27; −Br: σ = +0.23) .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values for boronic acid derivatives in cytotoxicity assays: How to resolve?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48 hrs). Control for boronic acid hydrolysis via LC-MS .
- ROS Interference : Pre-treat cells with N-acetylcysteine (5 mM) to isolate apoptosis vs. oxidative stress effects .
Tables for Key Data
| Property | Value/Condition | Reference |
|---|---|---|
| pKa (boronic acid) | ~8.5 (¹¹B NMR titration) | |
| Suzuki Coupling Yield | 65–85% (PdCl₂(dppf), THF/H₂O) | |
| D-Fructose Binding kon | 1.2 × 10³ M⁻¹s⁻¹ (stopped-flow) | |
| MALDI-TOF MS Derivatization | 1,2-ethanediol (5 eq., 30 min) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
